molecular formula C18H5N9O18 B13768728 2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl CAS No. 51460-84-5

2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl

Cat. No.: B13768728
CAS No.: 51460-84-5
M. Wt: 635.3 g/mol
InChI Key: DYGJZCCUSXSGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl is a highly nitrated aromatic compound known for its exceptional heat resistance and stability. This compound is recognized as a promising heat-resistant explosive due to its ability to maintain stability at high temperatures, making it suitable for various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves multiple nitration steps of m-terphenyl. The process typically includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure complete nitration and to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves the homolytic cleavage of the C–NO2 bond and nitro–nitrite isomerization followed by NO fission. These initial decomposition mechanisms lead to the formation of bimolecular and fused ring compounds. The subsequent decomposition produces gaseous products such as CO2, N2, and H2O. The increase in crystal density accelerates the decomposition process, and the activation energies for these reactions have been experimentally determined .

Comparison with Similar Compounds

Uniqueness: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl stands out due to its unique combination of high thermal stability and explosive properties. Its structure allows for efficient energy release during decomposition, making it a valuable compound for high-temperature applications .

Properties

CAS No.

51460-84-5

Molecular Formula

C18H5N9O18

Molecular Weight

635.3 g/mol

IUPAC Name

1,3,5-trinitro-2,4-bis(2,4,6-trinitrophenyl)benzene

InChI

InChI=1S/C18H5N9O18/c28-19(29)6-1-8(21(32)33)14(9(2-6)22(34)35)16-12(25(40)41)5-13(26(42)43)17(18(16)27(44)45)15-10(23(36)37)3-7(20(30)31)4-11(15)24(38)39/h1-5H

InChI Key

DYGJZCCUSXSGBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.